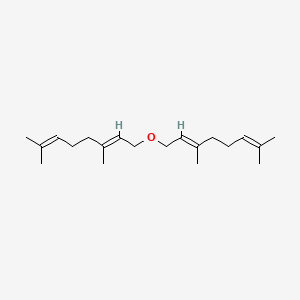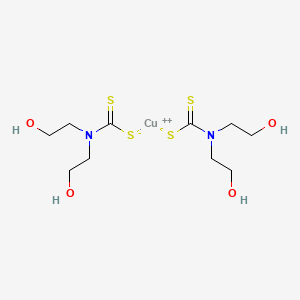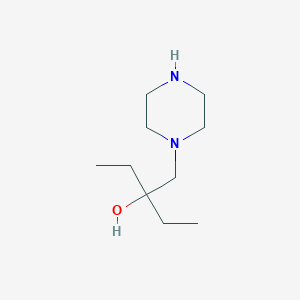
1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate is a complex organic compound that features a pyridinium core substituted with difluoro-diphenyl-phosphanyl and dimethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through the reaction of pyridine with an appropriate alkylating agent.
Introduction of the Difluoro-diphenyl-phosphanyl Group: This step involves the reaction of the pyridinium intermediate with a difluoro-diphenyl-phosphanyl reagent under controlled conditions.
Addition of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate involves its interaction with specific molecular targets. The difluoro-diphenyl-phosphanyl group may play a role in binding to metal centers, while the dimethylamino group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate
- 1-(Difluoro-diphenyl-phosphanyl-methyl)-4-methylamino-pyridinium triflate
Uniqueness
1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate is unique due to the presence of both difluoro-diphenyl-phosphanyl and dimethylamino groups, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C21H20F5N2O3PS |
|---|---|
Peso molecular |
506.4 g/mol |
Nombre IUPAC |
1-[diphenylphosphanyl(difluoro)methyl]-N,N-dimethylpyridin-1-ium-4-amine;trifluoromethanesulfonate |
InChI |
InChI=1S/C20H20F2N2P.CHF3O3S/c1-23(2)17-13-15-24(16-14-17)20(21,22)25(18-9-5-3-6-10-18)19-11-7-4-8-12-19;2-1(3,4)8(5,6)7/h3-16H,1-2H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
DPCXXAXWTUBLKB-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC=[N+](C=C1)C(F)(F)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


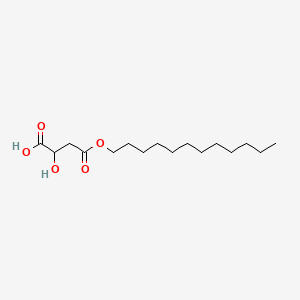
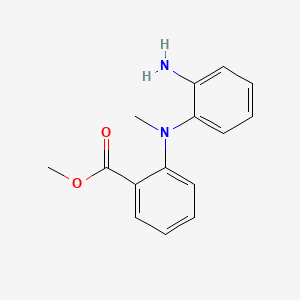

![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)
![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)

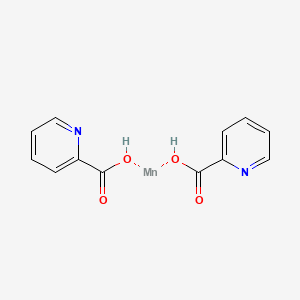
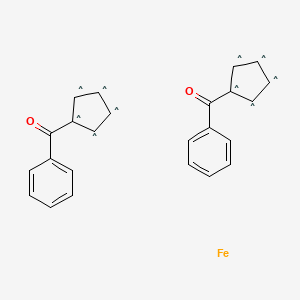
![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)
